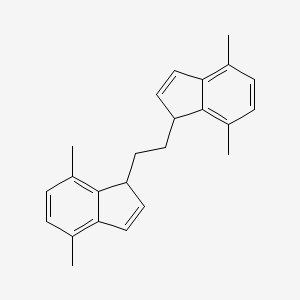
1H-Indene, 1,1'-(1,2-ethanediyl)bis[4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.35692 . This compound is part of the indene family, which is known for its unique structure and reactivity. The presence of the ethanediyl bridge and the dimethyl groups at the 4 and 7 positions of the indene rings contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethylindene with ethylene dibromide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to form the desired product .
Analyse Chemischer Reaktionen
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand in metal-catalyzed reactions. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used as an intermediate in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding can facilitate various chemical transformations, including hydrogenation, polymerization, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Vergleich Mit ähnlichen Verbindungen
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be compared with other similar compounds, such as benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis- and benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-. These compounds share similar structural features, such as the presence of an ethanediyl bridge and methyl groups. the specific positioning of the methyl groups and the nature of the aromatic rings can lead to differences in their chemical reactivity and applications. For example, the presence of additional methyl groups in 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can enhance its steric hindrance and influence its reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
153107-27-8 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-[2-(4,7-dimethyl-1H-inden-1-yl)ethyl]-4,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-5-7-17(3)23-19(11-13-21(15)23)9-10-20-12-14-22-16(2)6-8-18(4)24(20)22/h5-8,11-14,19-20H,9-10H2,1-4H3 |
InChI-Schlüssel |
GCZYAOLYVIHWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(C2=C(C=C1)C)CCC3C=CC4=C(C=CC(=C34)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
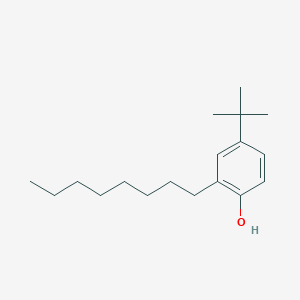
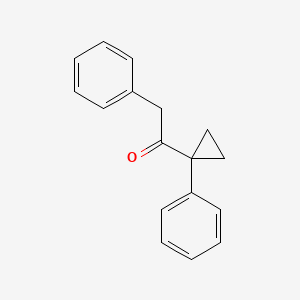

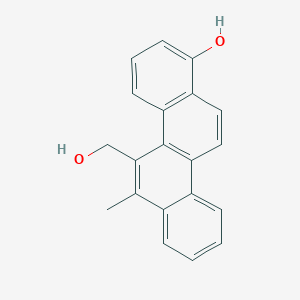
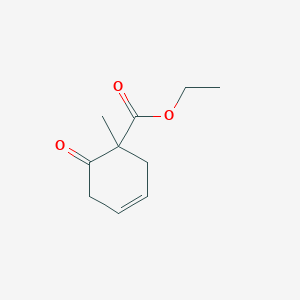
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)


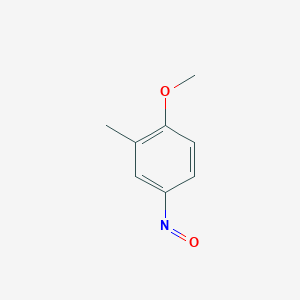
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)

